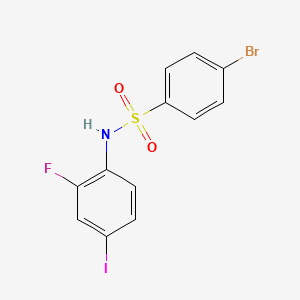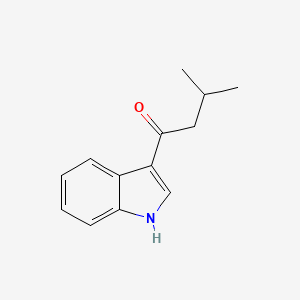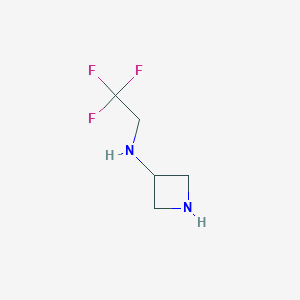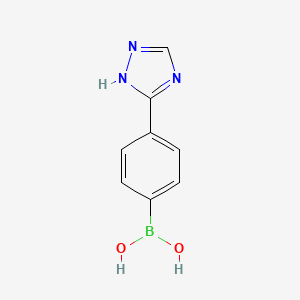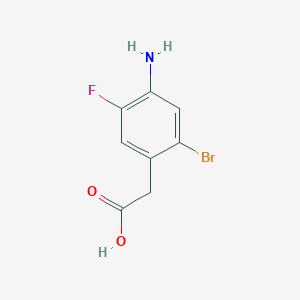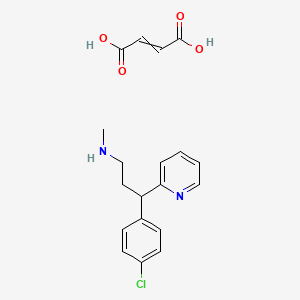
Maleic acid; monodesmethylchlorpheniramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic acid; monodesmethylchlorpheniramine is a compound that combines the properties of maleic acid and monodesmethylchlorpheniramineIt is a dicarboxylic acid and the cis-isomer of butenedioic acid . Monodesmethylchlorpheniramine is a derivative of chlorpheniramine, an antihistamine used to treat allergic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maleic acid can be synthesized from biomass-derived chemicals such as hydroxymethylfurfural, furfural, and furan through oxidation processes. These reactions can be carried out in either gas or liquid phases using oxidants like oxygen or hydrogen peroxide over various catalysts . Monodesmethylchlorpheniramine is typically synthesized through the demethylation of chlorpheniramine.
Industrial Production Methods
Industrial production of maleic acid involves the catalytic oxidation of benzene or butane. The process typically uses vanadium pentoxide as a catalyst at high temperatures. Monodesmethylchlorpheniramine is produced through chemical synthesis involving the selective demethylation of chlorpheniramine.
Analyse Des Réactions Chimiques
Types of Reactions
Maleic acid undergoes reactions typical of both olefins and carboxylic acids. It can participate in esterification, dehydration, and decarboxylation reactions . Monodesmethylchlorpheniramine, being an antihistamine, primarily undergoes metabolic reactions in the body.
Common Reagents and Conditions
Esterification: Maleic acid reacts with alcohols in the presence of acid catalysts to form esters.
Dehydration: Heating maleic acid above 100°C leads to the formation of maleic anhydride.
Decarboxylation: Further heating, especially with catalysts, promotes the formation of acrylic acid.
Major Products
Esterification: Maleic acid esters
Dehydration: Maleic anhydride
Decarboxylation: Acrylic acid
Applications De Recherche Scientifique
Maleic acid is used in the synthesis of various polymers, resins, and coatings. It is also employed in the production of agricultural chemicals and pharmaceuticals . Monodesmethylchlorpheniramine is studied for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Mécanisme D'action
Maleic acid acts as a dicarboxylic acid, participating in various biochemical pathways. It targets enzymes such as aspartate aminotransferase and trypanothione reductase . Monodesmethylchlorpheniramine works by blocking histamine receptors, thereby preventing allergic symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric acid: The trans-isomer of butenedioic acid, used in food and pharmaceutical industries.
Chlorpheniramine: The parent compound of monodesmethylchlorpheniramine, widely used as an antihistamine.
Uniqueness
Maleic acid’s cis-configuration makes it more reactive than fumaric acid, allowing for unique applications in polymer and resin synthesis. Monodesmethylchlorpheniramine, with one less methyl group, may exhibit different pharmacokinetic properties compared to chlorpheniramine.
Propriétés
Formule moléculaire |
C19H21ClN2O4 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
MGNXGZAZRYTQMW-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}carbamate](/img/structure/B12438539.png)
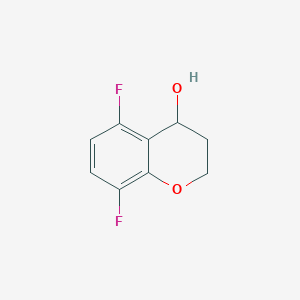
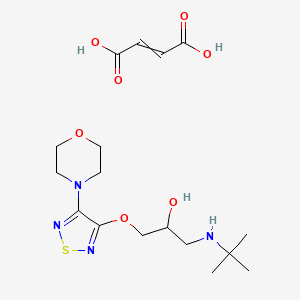
![but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B12438563.png)
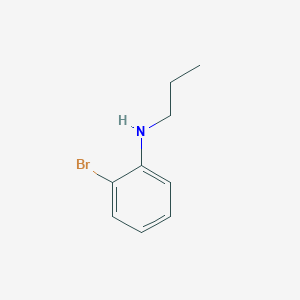
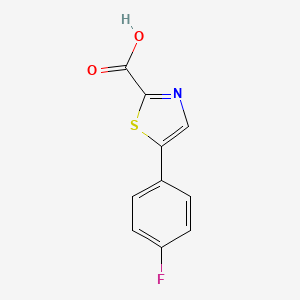
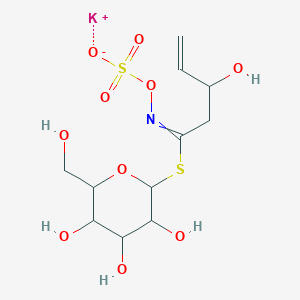
![3-[5-(2-Chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12438580.png)
